

## Jak2-IN-4 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Jak2-IN-4

Cat. No.: B12428005

Get Quote

## An In-depth Technical Guide to Jak2-IN-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Janus kinase 2 (JAK2) inhibitor, **Jak2-IN-4**. It includes key chemical and physical properties, details on its mechanism of action, and protocols for its use in experimental settings.

## **Core Data Presentation**

The following table summarizes the essential quantitative data for **Jak2-IN-4**, also known as JAK2 Inhibitor IV.



| Property          | Value                                                                            | Reference |
|-------------------|----------------------------------------------------------------------------------|-----------|
| CAS Number        | 1110502-30-1                                                                     | [1]       |
| Synonym           | JAK2 Inhibitor IV, 3-Amino-5-<br>(N-tert-butylsulfonamido-4-<br>phenyl)-indazole | [1]       |
| Molecular Formula | C17H20N4O2S                                                                      | [1]       |
| Molecular Weight  | 344.43 g/mol                                                                     | [1]       |
| Form              | Pale yellow solid                                                                | [1][2]    |
| Purity            | ≥97% (HPLC)                                                                      | [1]       |
| Solubility        | DMSO: 5 mg/mLEthanol: 3 mg/mL                                                    | [1]       |
| Storage           | 2-8°C, protect from light                                                        | [1]       |

## **Inhibitory Activity**

**Jak2-IN-4** is a potent inhibitor of both wild-type JAK2 and its constitutively active V617F mutant, which is frequently implicated in myeloproliferative neoplasms.[1][3] The inhibitor shows significantly reduced activity against other kinases, such as JAK3, highlighting its selectivity.

| Target            | IC <sub>50</sub> | Reference |
|-------------------|------------------|-----------|
| Wild-Type JAK2    | 78 nM            | [1]       |
| JAK2 V617F Mutant | 206 nM           | [1]       |
| JAK3              | 2.93 μΜ          | [1]       |

# Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway



The Janus kinase (JAK) family of tyrosine kinases, including JAK2, are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from a variety of cytokines and growth factors, playing a key role in hematopoiesis, immune response, and cell proliferation.[3]

The canonical JAK-STAT pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.[3]

In myeloproliferative neoplasms, a common mutation is the V617F substitution in the pseudokinase domain of JAK2, which leads to constitutive, cytokine-independent activation of the kinase and downstream signaling pathways.[3][4] **Jak2-IN-4** exerts its therapeutic effect by inhibiting the kinase activity of both wild-type and V617F mutant JAK2, thereby blocking the downstream phosphorylation of STATs and mitigating the uncontrolled cell proliferation.



Click to download full resolution via product page

Caption: The JAK-STAT signaling pathway and the inhibitory action of **Jak2-IN-4**.



## **Experimental Protocols**

The following protocols provide a general framework for utilizing **Jak2-IN-4** in in vitro experiments. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

- 1. Preparation of Stock Solutions
- Recommended Solvents: DMSO or Ethanol.
- Procedure:
  - To prepare a 10 mM stock solution in DMSO, add 290.0 μL of DMSO to 1 mg of Jak2-IN-4 (MW: 344.43 g/mol ).
  - Vortex thoroughly to ensure complete dissolution.
  - Store the stock solution in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

#### 2. In Vitro Kinase Assay

This protocol is a general guideline for a biochemical assay to determine the inhibitory effect of **Jak2-IN-4** on JAK2 kinase activity.





Click to download full resolution via product page

Caption: A generalized workflow for an in vitro JAK2 kinase inhibition assay.



#### Materials:

- Recombinant human JAK2 enzyme
- Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 2 mM DTT,
   0.01% Tween-20)
- ATP
- JAK2 substrate (e.g., Poly(Glu, Tyr) 4:1 peptide)
- Jak2-IN-4 stock solution
- 96-well assay plates
- Detection reagent (e.g., ADP-Glo<sup>™</sup>, LanthaScreen<sup>™</sup>, or phospho-specific antibody)

#### Procedure:

- Prepare serial dilutions of Jak2-IN-4 in kinase assay buffer. Include a vehicle control (e.g., DMSO).
- Add the diluted inhibitor or vehicle to the wells of a 96-well plate.
- Add the recombinant JAK2 enzyme to each well and pre-incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be close to the K<sub>m</sub> for JAK2.
- Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at room temperature or 30°C.
- Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a solution containing EDTA).
- Quantify the amount of phosphorylated substrate or ADP produced using a suitable detection method and a microplate reader.







- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC<sub>50</sub> value using a non-linear regression analysis.
- 3. Cell-Based Assay for Inhibition of STAT Phosphorylation

This protocol outlines a method to assess the effect of **Jak2-IN-4** on cytokine-induced STAT phosphorylation in a cellular context.





Click to download full resolution via product page

Caption: A typical workflow for a cell-based STAT phosphorylation inhibition assay.



#### Materials:

- A suitable cell line expressing the target JAK2 (e.g., HEL cells for JAK2 V617F, or a cytokine-dependent cell line like Ba/F3 expressing the erythropoietin receptor).
- Complete cell culture medium.
- Serum-free medium.
- Jak2-IN-4 stock solution.
- Cytokine for stimulation (e.g., erythropoietin (EPO) or interleukin-3 (IL-3)).
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
- Antibodies for detection (e.g., anti-phospho-STAT5 and anti-total-STAT5 for Western blotting).

#### Procedure:

- Seed the cells in a multi-well plate and allow them to adhere or recover overnight.
- If using a cytokine-dependent cell line, serum-starve the cells for a few hours to reduce basal signaling.
- Pre-treat the cells with various concentrations of Jak2-IN-4 or vehicle control for a specified period (e.g., 1-2 hours).
- Stimulate the cells with an appropriate cytokine (e.g., EPO or IL-3) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
- Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
- Clarify the lysates by centrifugation and determine the total protein concentration of each sample.
- Analyze the levels of phosphorylated STAT (e.g., pSTAT5) and total STAT by Western blot, ELISA, or flow cytometry.



 Quantify the band intensities or signal and normalize the phospho-STAT signal to the total STAT signal. Determine the concentration-dependent inhibition of STAT phosphorylation by Jak2-IN-4.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. JAK2 Inhibitor IV The JAK2 Inhibitor IV, also referenced under CAS 1110502-30-1, controls the biological activity of JAK2. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 1110502-30-1 [sigmaaldrich.com]
- 2. JAK2 Inhibitor IV CAS 1110502-30-1 Calbiochem | 420139 [merckmillipore.com]
- 3. JAK2 mutants (e.g., JAK2V617F) and their importance as drug targets in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. testing.com [testing.com]
- To cite this document: BenchChem. [Jak2-IN-4 CAS number and molecular weight].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12428005#jak2-in-4-cas-number-and-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com